6-(3-Chlorophenyl)pyrimidin-4-amine
Overview
Description
6-(3-Chlorophenyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms at positions 1 and 3Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .
Mechanism of Action
Target of Action
The primary target of 6-(3-Chlorophenyl)pyrimidin-4-amine is the Mycobacterium tuberculosis . This compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It’s suggested that the compound interacts with its target, leading to inhibition of the growth of mycobacterium tuberculosis .
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
It’s noted that all the potent compounds from this series, including this compound, have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 3-chlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Suzuki-Miyaura Coupling: Boronic acids and palladium catalysts are typically used under mild conditions.
Major Products Formed:
- Substituted phenylpyrimidines
- Pyrimidine N-oxides
- Aminopyrimidines
- Biaryl compounds
Scientific Research Applications
6-(3-Chlorophenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 6-Methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Comparison: 6-(3-Chlorophenyl)pyrimidin-4-amine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(3-chlorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQBVXRVGUVSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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